molecular formula C16H12FN3O2S B10779233 2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Cat. No.: B10779233
M. Wt: 329.4 g/mol
InChI Key: NMSQSTANKRXRFA-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide ( 848595-08-4) is a synthetically engineered, fluorinated heterocyclic compound of significant interest in medicinal chemistry and oncology drug discovery. Its molecular architecture incorporates a thiazole core, a privileged scaffold in pharmacology, linked to a pyridine moiety via an acetamide bridge. This design is further enhanced by a 3-fluorophenoxy group, which fine-tunes the compound's electronic properties and lipophilicity, potentially improving membrane permeability for enhanced cellular uptake . The 2-aminothiazole nucleus is a fundamental component of several clinically applied anticancer agents, such as the multi-kinase inhibitor dasatinib and the PI3Kα inhibitor alpelisib, underscoring the therapeutic potential of this structural class . Compounds featuring the 2-aminothiazole scaffold have demonstrated potent and selective nanomolar inhibitory activity against a diverse panel of human cancer cell lines, including those for breast, leukemia, lung, colon, and prostate cancers . The structural features of this acetamide derivative suggest its utility as a key scaffold for developing bioactive molecules, particularly in targeting kinase or receptor interactions critical in oncogenic pathways . Researchers can leverage this compound as a versatile building block or a reference standard in exploratory studies aimed at developing novel targeted therapies and overcoming drug resistance in cancer treatment. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C16H12FN3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(3-fluorophenoxy)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H12FN3O2S/c17-11-4-3-5-12(8-11)22-9-15(21)20-16-19-14(10-23-16)13-6-1-2-7-18-13/h1-8,10H,9H2,(H,19,20,21)

InChI Key

NMSQSTANKRXRFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)COC3=CC(=CC=C3)F

Origin of Product

United States

Biological Activity

2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer therapeutics. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiazole ring, a pyridine moiety, and a fluorophenoxy group. This unique combination is hypothesized to contribute to its biological activity.

Molecular Formula: C₁₆H₁₂FN₃O₂S
Molecular Weight: 335.35 g/mol
CAS Number: 2660519

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound through various mechanisms:

  • Cytotoxicity Against Cancer Cell Lines:
    • The compound has shown significant cytotoxic effects against several cancer cell lines, including HL-60 (acute promyelocytic leukemia) with an IC₅₀ value of 0.57 µM, indicating potent activity compared to normal cell lines where the IC₅₀ was >50 µM .
  • Mechanism of Action:
    • The cytotoxic action appears to involve the induction of apoptosis and disruption of cellular integrity, leading to morphological changes typical of mitotic catastrophe. Notably, preincubation with Fluzaparib (a PARP1 inhibitor) reduced the cytotoxic effects, suggesting involvement of DNA repair pathways .
  • Comparison with Other Anticancer Agents:
    • In comparative studies, derivatives related to this compound exhibited lower DNA damage than traditional chemotherapeutics like doxorubicin and cisplatin, indicating a potentially safer profile with selective toxicity towards cancer cells .

Pharmacological Profile

The pharmacological profile extends beyond anticancer activity:

  • Anti-inflammatory Properties:
    • Some derivatives have demonstrated anti-inflammatory effects, which could complement their anticancer activity by reducing tumor-associated inflammation .
  • Antioxidant Activity:
    • The compound's structure allows for potential antioxidant activity, as seen in related thiazole derivatives that exhibit protective effects against oxidative stress in vitro .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiazole derivatives similar to this compound:

StudyCompound TestedCell LineIC₅₀ (µM)Mechanism
3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-600.57Apoptosis induction
Various thiazole derivativesHepG2, MCF75.10 - 22.08Caspase activation
1,3,4-thiadiazole derivativesPC3, MCF7VariesApoptosis via caspases

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex structure comprising a thiazole ring, a pyridine moiety, and a fluorophenoxy group. Its molecular formula is C16H12FN3O2SC_{16}H_{12}FN_3O_2S, and it possesses unique properties that contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the potential of 2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide as an anticancer agent. The compound has shown promising results against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • Caco-2 (colorectal cancer)

In particular, derivatives with similar structures have demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation. For instance, compounds with thiazole substitutions have been noted for their enhanced activity against MCF-7 cells, showcasing the importance of structural modifications in developing potent anticancer agents .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs). These targets are crucial in the regulation of cell division and proliferation, making them significant in cancer therapy. The ability to inhibit these enzymes suggests that this compound could be developed into an effective therapeutic agent against tumors driven by dysregulated kinase activity .

Antioxidant Properties

The antioxidant capability of thiazole derivatives has been linked to their ability to scavenge free radicals and reduce oxidative stress within cells. This property is vital for protecting normal cells from damage during chemotherapy and may enhance the efficacy of other anticancer treatments .

Glucokinase Activation

Some studies suggest that related compounds can act as glucokinase activators, potentially aiding in glucose metabolism regulation. This mechanism may be beneficial in managing diabetes alongside cancer treatment, providing a dual therapeutic approach .

Preclinical Trials

In preclinical models, compounds structurally related to this compound have demonstrated significant antitumor effects. For example, studies involving thiazolidine derivatives reported dose-dependent anticancer activity against Ehrlich ascites carcinoma in mice, with results comparable to standard chemotherapeutics such as 5-fluorouracil .

Data Table: Comparative Activity of Related Compounds

Compound NameTarget Cell LineIC50 Value (µM)Mechanism
Compound AMCF-722.04CDK Inhibition
Compound BCaco-245.91EGFR Inhibition
Compound CHepG234.94Antioxidant Activity

Comparison with Similar Compounds

Structural Modifications and Pharmacological Effects

The compound’s activity is influenced by substitutions on the phenyl ring and the thiazole core. Below is a comparative analysis with similar thiazole-acetamide derivatives:

Compound Name Structural Features Biological Activity Key Findings References
2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide 3-Fluorophenoxy, pyridin-2-yl thiazole Antiparasitic (E. histolytica), antitubercular (Mtb) Inhibits APS kinase (IC₅₀: ~5 µM); disrupts Mtb PyrG/PanK enzymes .
GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) 4-Fluorophenyl instead of 3-fluorophenoxy Antitubercular Similar Mtb target profile but lower selectivity compared to the 3-fluorophenoxy analog .
2-((4-Chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Thioether linkage, 4-chlorophenyl Antimicrobial (broad-spectrum) Enhanced bacterial membrane penetration due to lipophilic thioether group; MIC: 6.25–12.5 µg/mL .
Coumarin-linked analogs (e.g., Compound 5 in ) Coumarin-thiazole hybrid α-Glucosidase inhibition (antidiabetic) IC₅₀: 0.89 µM vs. acarbose (IC₅₀: 1.73 µM); structural bulkiness improves enzyme binding .
Piperazine derivatives (e.g., Compound 15 in ) Piperazine-aryl substituents Anti-inflammatory (MMP inhibition) MMP-9 inhibition at 10 µM; polar groups enhance solubility but reduce membrane permeability .

Physicochemical Comparison :

  • Lipophilicity: The 3-fluorophenoxy group in the target compound provides moderate lipophilicity (LogP ~2.8), balancing membrane permeability and aqueous solubility.
  • Polarity : Piperazine-containing analogs (e.g., Compound 15) exhibit higher polarity (Rf: 0.35–0.45) due to basic nitrogen atoms, impacting bioavailability .

Structure-Activity Relationship (SAR) Insights

Substituent Position: 3-Fluorophenoxy vs. 4-Fluorophenyl: The ortho-substituted fluorine in the target compound enhances steric complementarity with hydrophobic enzyme pockets, improving inhibition of E. histolytica APS kinase compared to para-substituted analogs .

Linker Flexibility: Thioether or phenoxy linkers influence conformational flexibility. Rigid coumarin-thiazole hybrids exhibit stronger enzyme binding but reduced cellular uptake .

Heterocyclic Core :

  • Pyridin-2-yl thiazole vs. benzothiazole: The former enhances π-π stacking with aromatic residues in Mtb targets, while benzothiazole derivatives show broader antifungal activity .

Research Findings and Clinical Relevance

  • Entamoeba Targeting: The target compound’s unique 3-fluorophenoxy group disrupts ATP binding in APS kinase, making it a lead candidate for amoebiasis treatment .
  • Antitubercular Efficacy : In Mtb studies, the compound demonstrated synergistic effects with standard drugs (e.g., PTX), reducing bacterial load by 90% in murine models .

Preparation Methods

Bromination of 2-Acetylpyridine

The thiazole ring is constructed using a modified Hantzsch thiazole synthesis. The process begins with the bromination of 2-acetylpyridine to yield 2-bromo-1-(pyridin-2-yl)ethan-1-one:

Reaction Conditions

  • Reagent : Bromine (Br₂) in acetic acid (1:2 molar ratio)

  • Temperature : 0–5°C (ice bath)

  • Time : 4 hours

  • Yield : 78%

ParameterValue
Starting Material2-Acetylpyridine
Product2-Bromoacetylpyridine
Purity (HPLC)≥95%

Cyclization with Thiourea

The brominated intermediate reacts with thiourea to form the thiazole ring:

Reaction Conditions

  • Solvent : Absolute ethanol

  • Temperature : Reflux (78°C)

  • Time : 12 hours

  • Catalyst : None

  • Yield : 65%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr to form the thiazole core.

Synthesis of 2-(3-Fluorophenoxy)acetic Acid

Etherification of 3-Fluorophenol

3-Fluorophenol undergoes alkylation with chloroacetic acid under basic conditions:

Reaction Conditions

  • Base : Sodium hydroxide (NaOH, 2 eq)

  • Solvent : Water/ethanol (1:1 v/v)

  • Temperature : 80°C

  • Time : 6 hours

  • Yield : 82%

Critical Note :
Excess NaOH ensures deprotonation of 3-fluorophenol, enhancing nucleophilicity for the SN2 reaction with chloroacetic acid.

Amide Coupling: Final Step Assembly

Activation of 2-(3-Fluorophenoxy)acetic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

Reaction Conditions

  • Reagent : SOCl₂ (3 eq)

  • Solvent : Anhydrous dichloromethane

  • Temperature : 40°C

  • Time : 2 hours

  • Yield : Quantitative

Coupling with 4-(Pyridin-2-yl)thiazol-2-amine

The acid chloride reacts with the thiazole amine under Schotten-Baumann conditions:

Reaction Conditions

  • Base : Triethylamine (2 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C → room temperature

  • Time : 4 hours

  • Yield : 70%

Analytical DataValue
IR (cm⁻¹) 3280 (N–H), 1685 (C=O), 1240 (C–O–C)
¹H NMR (DMSO-d₆) δ 8.52 (d, pyridine-H), 7.85 (s, thiazole-H)
MS (m/z) 329.4 [M+H]⁺

Optimization and Scale-Up Considerations

Solvent Selection for Cyclization

Comparative studies reveal ethanol as superior to DMF or acetonitrile for thiazole formation due to:

  • Higher dielectric constant promoting ionic intermediates.

  • Reduced side reactions (e.g., oligomerization).

Catalytic Enhancements

Adding catalytic pyridine (0.1 eq) during amide coupling improves yields to 85% by neutralizing HCl in situ.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

The use of 2-bromoacetylpyridine ensures the pyridinyl group occupies the 4-position of the thiazole, as confirmed by X-ray crystallography.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) removes unreacted thiourea.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) isolates the final product.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces cyclization time by 75% while maintaining 68% yield.

Solid-Phase Synthesis

Immobilized 3-fluorophenoxyacetic acid on Wang resin enables automated synthesis but suffers from lower yields (55%) .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key signals:
    • Thiazole protons at δ 7.2–7.8 ppm.
    • Fluorophenoxy aromatic protons at δ 6.8–7.1 ppm (coupled with 19^{19}F NMR for fluorine environment confirmation) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the acetamide linker (e.g., C=O bond length ~1.23 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 372.12) .

How can researchers resolve contradictions in crystallographic data for this compound’s polymorphs?

Advanced Research Question
Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic systems) arise from solvent inclusion or temperature-dependent packing.
Methodology :

  • Data Collection : Use synchrotron radiation for high-resolution datasets.
  • Refinement Strategies :
    • SHELXL’s TWIN/BASF commands model twinning or disorder.
    • Compare Rint values (<5% indicates reliable data) .
  • Thermal Analysis : DSC/TGA identifies solvent loss phases affecting crystallinity .

What strategies are employed to analyze the compound’s structure-activity relationships (SAR) against biological targets?

Advanced Research Question
Key Modifications for SAR :

  • Halogen Substitution : Fluorine at the phenoxy group enhances metabolic stability and target affinity (e.g., 10-fold increase in kinase inhibition vs. chloro analogs) .
  • Thiazole-Pyridine Interaction : Docking studies (AutoDock Vina) reveal π-π stacking between pyridyl groups and ATP-binding pockets (binding energy ≤−8.5 kcal/mol) .
    Experimental Validation :
  • Enzyme Assays : IC50 values measured via fluorescence quenching (e.g., α-glucosidase inhibition at IC50 2.4 µM) .
  • Cellular Uptake : LC-MS quantifies intracellular concentrations in HEK293 cells .

How do researchers address discrepancies in biological activity data across different assay conditions?

Advanced Research Question
Variability in IC50 values (e.g., 1.5–5.0 µM in kinase assays) may stem from:

  • Buffer Composition : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) alters ligand-receptor kinetics.
  • Temperature Effects : Assays at 25°C vs. 37°C impact enzyme turnover rates .
    Mitigation Approaches :
  • Standardized Protocols : Follow NIH/EMA guidelines for replicate measurements (n ≥ 3).
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) .

What computational methods are used to predict the compound’s pharmacokinetic properties?

Advanced Research Question
In Silico Tools :

  • ADMET Prediction : SwissADME calculates logP (~2.8), indicating moderate lipophilicity.
  • CYP450 Metabolism : Schrödinger’s QikProp models oxidation sites (e.g., thiazole ring susceptibility) .
    Validation :
  • Microsomal Stability : Rat liver microsomes quantify half-life (t1/2 ~45 min) .

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